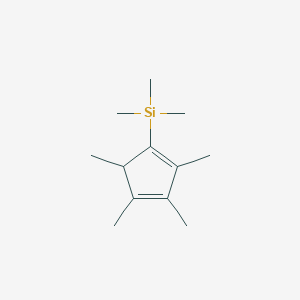
Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound with the molecular formula C12H22Si. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with four methyl groups and a trimethylsilyl group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis from 2,3,4,5-tetramethyl-2-cyclopentenone:
Synthesis from 1,2,3,4-tetramethyl-1,3-cyclopentadiene:
Industrial Production Methods
While specific industrial production methods for Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane are not widely documented, the synthesis typically involves standard organosilicon chemistry techniques, including the use of chlorosilanes and appropriate bases.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction:
Common Reagents and Conditions
Trimethylchlorosilane: Used in the synthesis of the compound.
Sodium Hydride: Acts as a base in the synthesis reactions.
Major Products
- The major products of reactions involving Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Aryl/Heteroarylpiperazine Derivatives: The compound is used as a precursor in the synthesis of various aryl and heteroaryl derivatives.
Biology and Medicine
- While specific biological and medicinal applications are not extensively documented, organosilicon compounds like Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane are often explored for their potential in drug development and biochemical research.
Industry
Material Science: The compound may be used in the development of new materials with unique properties due to its organosilicon structure.
Wirkmechanismus
The mechanism of action for Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new chemical bonds. The cyclopentadienyl ring can also engage in π-π interactions, influencing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(1,2,3,4,5-pentamethylcyclopenta-1,3-dien-1-yl)silane: Similar structure but with an additional methyl group on the cyclopentadienyl ring.
Trimethylchlorosilane: Used as a reagent in the synthesis of Trimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane.
Uniqueness
- The unique combination of a highly substituted cyclopentadienyl ring and a trimethylsilyl group makes this compound particularly useful in synthetic chemistry. Its structure allows for specific reactivity patterns that are not observed in less substituted analogs.
Eigenschaften
CAS-Nummer |
194241-50-4 |
|---|---|
Molekularformel |
C12H22Si |
Molekulargewicht |
194.39 g/mol |
IUPAC-Name |
trimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C12H22Si/c1-8-9(2)11(4)12(10(8)3)13(5,6)7/h10H,1-7H3 |
InChI-Schlüssel |
UBZGXJIIRXKJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(=C1[Si](C)(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


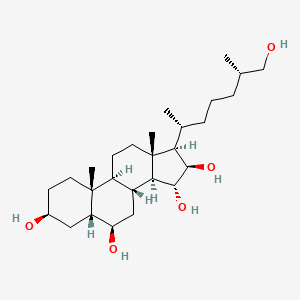
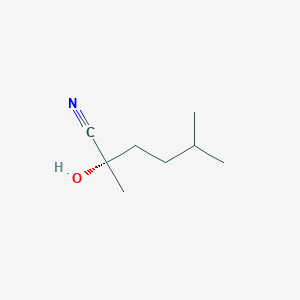
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
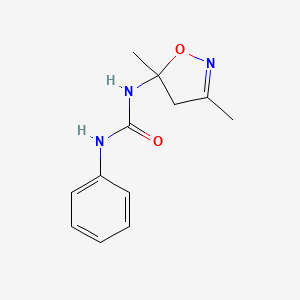
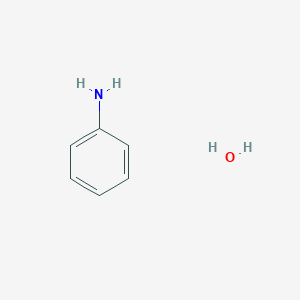
![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)
